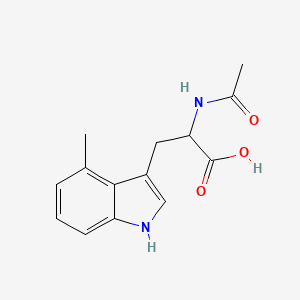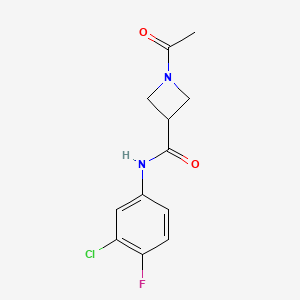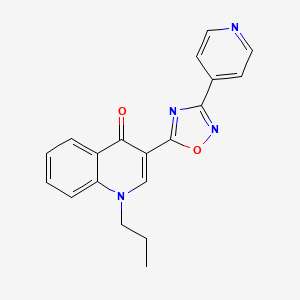![molecular formula C17H12ClNO2 B2786608 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde CAS No. 1375163-08-8](/img/structure/B2786608.png)
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde, also known as CQMA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of quinoline derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact withβ-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are involved in various biological processes, including the biosynthesis of flavonoids and isoflavonoids .
Mode of Action
For instance, some compounds can prevent amyloid beta (Aβ) formation through the downregulation of APP and BACE levels .
Biochemical Pathways
The compound may affect the pathways involved in the biosynthesis of flavonoids and isoflavonoids . Additionally, it may influence the GSK3β pathway, which plays a role in tau phosphorylation .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Related compounds have been shown to reduce the levels of phosphorylated forms of tau via the modulation of the gsk3β pathway . They also affect tumor cell growth differently depending on the cell line and the dose applied .
Action Environment
The synthesis of similar compounds has been achieved through copper-catalyzed click reactions , suggesting that the reaction conditions may influence the compound’s properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various research areas. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde. One area of research is the development of new drugs and therapies based on this compound. The anti-cancer and anti-viral properties of this compound make it a promising candidate for the development of new treatments for these diseases. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound inhibits the activity of certain enzymes and signaling pathways. Finally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde involves the reaction of 5-chloro-8-hydroxyquinoline with paraformaldehyde and 4-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure this compound. This synthesis method has been optimized to obtain high yields and purity of this compound.
Aplicaciones Científicas De Investigación
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde has been extensively studied for its potential use in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-microbial properties. This compound has also been found to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II, which are involved in various cellular processes. These properties make this compound a promising candidate for the development of new drugs and therapies.
Propiedades
IUPAC Name |
4-[(5-chloroquinolin-8-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-16-8-5-13(17-15(16)2-1-9-19-17)11-21-14-6-3-12(10-20)4-7-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXLYONWGDYVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)COC3=CC=C(C=C3)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2786526.png)
![4-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-2-pyrimidinamine](/img/structure/B2786530.png)
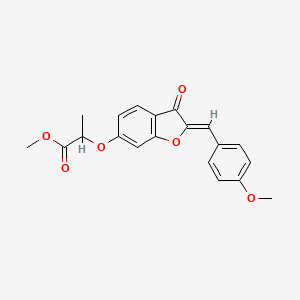
![1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2786532.png)
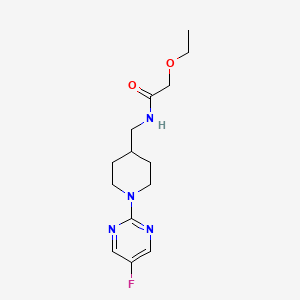
![(3-Amino-4-(phenylsulfonyl)-5-(o-tolylamino)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2786534.png)

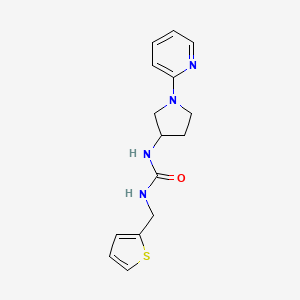
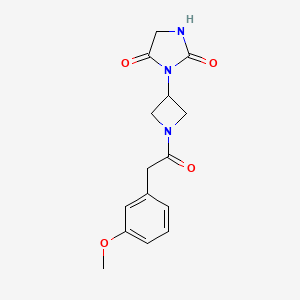
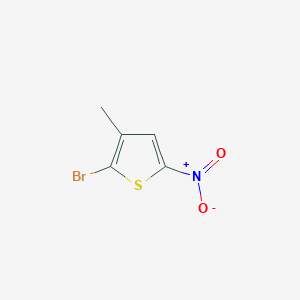
![N-(4-bromo-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2786540.png)
